Ethyl cyano(3,4-dichlorophenyl)acetate
Description
Significance of Alpha, Beta-Unsaturated Nitriles in Organic Synthesis
Alpha,beta-unsaturated nitriles are a class of organic compounds characterized by a nitrile group (C≡N) conjugated with a carbon-carbon double bond. This structural arrangement imparts unique reactivity, making them valuable building blocks in organic synthesis. The conjugation allows for the delocalization of pi-electrons, which stabilizes the molecule and influences its reactivity, particularly its susceptibility to nucleophilic attack.
These compounds are pivotal intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyridines and pyrroles. Their ability to participate in various reactions, including Michael additions and cycloadditions, allows for the construction of complex molecular frameworks. Furthermore, α,β-unsaturated nitriles serve as precursors for a variety of functional groups, including amines, amides, ketones, and carboxylic acids, highlighting their versatility in synthetic chemistry. nih.govchemicalbook.com
The synthesis of α,β-unsaturated nitriles is often achieved through the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686). e3s-conferences.orgresearchgate.netoiccpress.comorganic-chemistry.orgchemrxiv.orgresearchgate.netarkat-usa.org This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.
Contextualizing the Role of Halogenated Aromatic Scaffolds
Halogenated aromatic scaffolds are a ubiquitous feature in many pharmaceutical and agrochemical compounds. The introduction of halogen atoms, such as chlorine, onto an aromatic ring can significantly modify the physicochemical properties of a molecule. These modifications can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
For instance, the presence of chlorine atoms can alter the electronic nature of the aromatic ring, affecting its interactions with other molecules. The C-Cl bond is relatively stable, allowing for its incorporation into diverse molecular structures. nih.gov Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-protein complex, a crucial aspect in drug design.
The 3,4-dichlorophenyl group in Ethyl cyano(3,4-dichlorophenyl)acetate is a common motif in a number of biologically active compounds, suggesting that this particular substitution pattern may confer desirable properties.
Research Trajectories and Future Outlook for this compound
The research landscape for this compound and its derivatives is expanding, driven by the quest for new molecules with unique properties. A primary research trajectory involves its use as a synthon for more complex molecules. The presence of multiple reactive sites—the activated double bond, the nitrile group, and the ester group—allows for a variety of chemical transformations.
Future research is likely to focus on several key areas:
Development of Novel Synthetic Methodologies: While the Knoevenagel condensation is a standard method for its synthesis, research into more efficient and environmentally benign catalytic systems continues. This includes the use of novel catalysts to improve yields and reaction conditions.
Exploration of Biological Activity: Given the prevalence of the dichlorophenyl motif in bioactive molecules, derivatives of this compound are being investigated for a range of biological activities.
Materials Science Applications: The cyanoacrylate backbone is the basis for widely used "super glues." zdschemical.comaronalpha.net The specific properties imparted by the dichlorophenyl group could lead to the development of novel polymers and materials with tailored characteristics. The global market for cyanoacrylate adhesives is substantial and growing, with significant applications in the medical, electronics, and automotive industries. marketresearchfuture.comemergenresearch.com
Physicochemical Properties of a Related Compound: Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate
Due to the limited availability of specific physicochemical data for this compound in publicly accessible literature, the properties of a structurally similar compound, Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, are presented below as a reference. nih.gov
| Property | Value |
| Melting Point | 381–382 K |
| ¹H NMR (CD₂Cl₂, 300 MHz), δ (ppm) | 1.39 (t, J = 7.12, 3H, CH₂CH₃), 2.48 (s, 3H, CH₃-3′), 4.36 (q, J = 7.12, 2H, CH₂CH₃), 7.07 (d, J = 5.01,1H, H-4′), 7.74 (d, J = 5.01, 1H, H-5′), 8.46 (s, 1H, H-3) |
| ¹³C NMR (CD₂Cl₂, 75 MHz), δ (ppm) | 14.4 (CH₂CH₃), 14.9 (CH₃-3′), 62.7 (CH₂CH₃), 98.0 (C-2), 116.4 (CN), 131.2 (C-2′), 131.4 (C-4′), 134.3 (C-5′), 145.0 (C-3), 149.9 (C-3′), 163.4 (C-1) |
| (+)-ESIMS m/z | 244 ([M + Na]⁺, 100%), 465 ([2M + Na]⁺, 16%) |
Catalytic Systems for the Synthesis of Cyanoacrylates via Knoevenagel Condensation
The synthesis of this compound is typically achieved through the Knoevenagel condensation of 3,4-dichlorobenzaldehyde (B146584) and ethyl cyanoacetate. Various catalytic systems have been explored for this type of reaction, aiming for high efficiency and mild reaction conditions.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | - | Room Temp. | 5-15 min | 90-98 | jmcs.org.mx |
| Triphenylphosphine (B44618) | - | 80-85 | 2-4 h | 90-98 | organic-chemistry.org |
| Imidazolium-based Ionic Liquids | - | 25 | 1-24 h | 63-98 | aston.ac.uk |
| Piperidine (B6355638) | Ethanol (B145695) | Reflux | - | - | chemrxiv.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9Cl2NO2 |
|---|---|
Molecular Weight |
258.1 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(3,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8(6-14)7-3-4-9(12)10(13)5-7/h3-5,8H,2H2,1H3 |
InChI Key |
DIMUOIODQKPTPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Ethyl Cyano 3,4 Dichlorophenyl Acetate
Primary Synthetic Routes: Knoevenagel Condensation Approaches
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic chemistry, stands as the primary method for synthesizing ethyl cyano(3,4-dichlorophenyl)acetate. sigmaaldrich.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with a carbonyl compound, 3,4-dichlorobenzaldehyde (B146584).
Reaction of Ethyl Cyanoacetate with 3,4-Dichlorobenzaldehyde
The reaction between ethyl cyanoacetate and 3,4-dichlorobenzaldehyde is a well-established method for producing this compound, also known as ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate. nih.govchemrxiv.org This process is typically facilitated by a basic catalyst.
A variety of catalytic systems have been employed to facilitate the Knoevenagel condensation between 3,4-dichlorobenzaldehyde and ethyl cyanoacetate. Piperidine (B6355638), a secondary amine, is a frequently utilized catalyst for this transformation. chemrxiv.orgtandfonline.com The reaction is often carried out in solvents such as ethanol (B145695) or methanol (B129727). The catalytic activity of piperidine stems from its ability to act as a base, deprotonating the active methylene group of ethyl cyanoacetate to form a reactive enolate ion. acs.orgacs.org This enolate then undergoes a nucleophilic attack on the carbonyl carbon of 3,4-dichlorobenzaldehyde.
Sodium ethoxide is another effective basic catalyst for this condensation. google.com Its use in a solvent like ethanol provides a strongly basic environment conducive to the formation of the enolate intermediate. The choice of solvent can influence reaction rates and yields. While alcohols like ethanol and methanol are common, other solvents such as dimethylformamide (DMF) have also been used in related Knoevenagel condensations, sometimes in conjunction with catalysts like palladium acetate (B1210297) and triphenylphosphine (B44618) in more complex synthetic schemes. nih.govresearchgate.net
The general reaction can be represented as:
Scheme 1:In a specific example of a piperidine-catalyzed reaction, halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including the 3,4-dichloro derivative, have been synthesized by the condensation of the corresponding benzaldehyde (B42025) with ethyl cyanoacetate. chemrxiv.org
The efficiency of the Knoevenagel condensation is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. Studies on similar reactions have shown that parameters such as catalyst loading and the specific base used can significantly impact the yield of the desired product. For instance, in the synthesis of various cyanoacrylates, different catalysts such as diisopropylethylammonium acetate (DIPEAc) have been explored to improve yields and shorten reaction times. jmcs.org.mx
While specific optimization data for the synthesis of this compound is not extensively detailed in the readily available literature, general principles of Knoevenagel condensation optimization can be applied. This typically involves screening various catalysts and solvents, as well as adjusting the temperature and reaction duration to maximize the yield and purity of the final product. For instance, a study on the synthesis of other ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates demonstrated the superior efficacy of sodium ethoxide over other bases like pyridine, piperidine, n-butyl amine, and triethylamine.
Table 1: Comparison of Different Catalysts for Knoevenagel Condensation This table is illustrative and based on general findings for Knoevenagel condensations, not specifically for the target compound.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Piperidine | Ethanol | Reflux | Moderate to Good |
| Sodium Ethoxide | Ethanol | Reflux | Good to Excellent |
| DIPEAc | Hexane | 65-70 | Good to Excellent |
| None | MDC | Reflux | Low |
Alternative and Emerging Synthetic Pathways
While the Knoevenagel condensation is the predominant route, other synthetic strategies could potentially be employed for the synthesis of this compound. However, specific literature detailing alternative, well-established pathways for this particular compound is scarce.
Emerging synthetic methodologies in organic chemistry, such as those employing novel catalytic systems or reaction conditions (e.g., microwave irradiation, mechanochemistry), could offer alternative approaches. tue.nlbeilstein-journals.org For instance, microwave-assisted Knoevenagel condensations have been shown to accelerate reaction times and improve yields for various substituted benzaldehydes. tue.nl Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also present a greener alternative to traditional solution-phase synthesis. beilstein-journals.org
One could also envision a Heck-type reaction involving the coupling of 3,4-dichlorophenylboronic acid with ethyl 2-cyanoacrylate, though this would represent a less direct approach compared to the Knoevenagel condensation.
Mechanistic Elucidation of Formation Reactions
The mechanism of the Knoevenagel condensation has been the subject of considerable investigation, providing a solid framework for understanding the formation of this compound.
Investigation of Reaction Intermediates
The generally accepted mechanism for the base-catalyzed Knoevenagel condensation proceeds through several key intermediates. sigmaaldrich.comacs.orgacs.org In the context of the synthesis of this compound using a base like piperidine, the following steps are proposed:
Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate ion. This is often the rate-determining step.
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde. This results in the formation of a tetrahedral intermediate, a β-hydroxy carbonyl compound (an aldol-type adduct).
Dehydration: This intermediate is typically unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated product, this compound. The dehydration is often facilitated by the presence of the base and leads to a conjugated system, which provides a thermodynamic driving force for the reaction.
Theoretical studies on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde with acetylacetone (B45752) have provided deeper insights, suggesting the formation of an iminium ion from the reaction of the aldehyde with piperidine. acs.orgacs.org The enolate of the active methylene compound then attacks this iminium ion. The final step involves the elimination of the piperidine catalyst. This suggests that the role of the amine catalyst can be more complex than simple base catalysis.
Table 2: Key Intermediates in the Knoevenagel Condensation
| Intermediate | Description | Role in the Reaction |
| Enolate of Ethyl Cyanoacetate | A resonance-stabilized carbanion. | The primary nucleophile that attacks the aldehyde. |
| β-Hydroxy Carbonyl Adduct | The initial product of the C-C bond formation. | Undergoes dehydration to form the final product. |
| Iminium Ion (in amine catalysis) | Formed from the reaction of the aldehyde and amine catalyst. | Acts as a more reactive electrophile than the aldehyde. |
While these intermediates are well-established for the general Knoevenagel condensation, specific spectroscopic or isolation studies for the reaction producing this compound are not widely reported. However, the mechanistic principles derived from studies of similar reactions are considered directly applicable.
Kinetic Studies of Condensation Processes
The formation of this compound via the Knoevenagel condensation of 3,4-dichlorobenzaldehyde and ethyl cyanoacetate is a process governed by a series of kinetic and mechanistic factors. While specific quantitative kinetic data for this exact reaction is not extensively documented in publicly available literature, a wealth of information on the Knoevenagel condensation of substituted benzaldehydes provides a strong framework for understanding its kinetic profile.
The Knoevenagel condensation is fundamentally a nucleophilic addition to a carbonyl group, followed by a dehydration step. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The mechanism, particularly when catalyzed by a secondary amine like piperidine, is believed to proceed through several key steps. Theoretical calculations and experimental studies on the reaction of benzaldehyde with active methylene compounds suggest that the formation of an iminium ion from the aldehyde and the amine catalyst can be the rate-determining step. acs.orgcapes.gov.brresearchgate.netnih.govacs.org This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the enolate of the active methylene compound. sci-hub.se
The choice of catalyst and reaction conditions also plays a crucial role in the kinetics of the condensation. Various catalysts have been employed for Knoevenagel condensations, including primary and secondary amines, their salts, and a range of heterogeneous catalysts. sci-hub.se The catalytic activity is dependent on the catalyst's ability to facilitate the formation of both the enolate from the active methylene compound and the reactive electrophile from the aldehyde. researchgate.net For instance, in a study comparing different catalysts for the condensation of benzaldehyde and ethyl cyanoacetate, the reaction time and yield were shown to be highly dependent on the catalyst used. While specific rate constants were not provided, the qualitative data underscores the kinetic importance of the catalyst.
The influence of the solvent on the reaction kinetics has also been noted. For example, the use of ionic liquids as solvents has been shown to affect the rate of Knoevenagel condensations, with the solvent's properties, such as its hydrogen bond basicity, playing a role. researchgate.net
While a detailed quantitative analysis with specific rate constants for the formation of this compound is not available, the following table summarizes the typical performance of various catalytic systems in Knoevenagel condensations of aromatic aldehydes with active methylene compounds, providing a qualitative understanding of the kinetic efficiency under different conditions.
Table 1: Qualitative Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | General Yield |
| Piperidine | Ethanol | Room Temp. - Reflux | Hours | Good to Excellent |
| Zeolite 4A | Toluene | Reflux | Hours | Good |
| Ionic Liquids | Neat | Room Temp. - 80 | Minutes to Hours | Variable to Excellent |
| 4-Piperidinopiperidine | Toluene | Variable | Variable | Good |
| Anion-exchange resins | Various | Room Temp. | Hours | Moderate to Good |
This table is a generalized representation based on various studies of Knoevenagel condensations and is intended to provide a qualitative comparison of catalyst performance. researchgate.netmdpi.org The activation energy for Knoevenagel condensations can also be influenced by the catalyst, with studies showing that mesoporous zeolites can lower the activation energy compared to conventional zeolites. sciensage.info
Advanced Reactivity and Transformation Chemistry of Ethyl Cyano 3,4 Dichlorophenyl Acetate
Reactions at the Carbon-Carbon Double Bond
The structure of ethyl cyano(3,4-dichlorophenyl)acetate features a dichlorinated phenyl group, which is an aromatic system containing delocalized pi electrons. Reactions targeting these carbon-carbon double bonds typically require conditions that can overcome the aromatic stability.
The aromatic ring of this compound can undergo hydrogenation, a reaction that reduces the double bonds within the phenyl group to form a cyclohexyl ring. This transformation typically requires the use of specific catalysts and conditions to overcome the stability of the aromatic system. For instance, catalytic hydrogenation using rhodium on a carbon support (Rh-C) has been effectively used. This process converts the dichlorophenyl group into a dichlorocyclohexyl group, significantly altering the molecule's steric and electronic properties.
Another important reduction involves the cyano group. The nitrile can be reduced to a primary amine using various reducing agents. A common method is catalytic hydrogenation, often employing catalysts like Raney nickel or palladium on carbon. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding the corresponding amine.
| Transformation | Reagents/Catalysts | Product |
| Aromatic Ring Hydrogenation | H₂, Rhodium on carbon (Rh-C) | Ethyl (dichlorocyclohexyl)(cyano)acetate |
| Nitrile Reduction | H₂, Raney Nickel or Pd/C; or LiAlH₄ | Ethyl 2-amino-2-(3,4-dichlorophenyl)propanoate |
While cycloaddition reactions directly involving the carbon-carbon double bonds of the stable aromatic ring of this compound are not common, the nitrile group can participate in such reactions. The carbon-nitrogen triple bond of the cyano group can react with 1,3-dipoles, such as azides, in [3+2] cycloaddition reactions to form tetrazole rings. This reaction is a powerful method for introducing a heterocyclic moiety. For example, reacting this compound with sodium azide (B81097) can yield a derivative containing a tetrazole ring, a common structural motif in medicinal chemistry.
Transformations Involving the Cyano Group
The cyano group is a versatile functional group that serves as a key site for molecular elaboration through various addition and derivatization reactions.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. One of the most significant reactions of this type is hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This two-step process first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid. This transformation is fundamental in converting the cyanoacetate (B8463686) derivative into a substituted phenylacetic acid, a valuable building block in pharmaceutical synthesis.
Beyond complete hydrolysis, the nitrile group can be converted into other functional groups. As mentioned, reduction of the nitrile leads to the formation of primary amines. Another important derivatization is the conversion to amides through controlled partial hydrolysis. Additionally, the Pinner reaction allows for the conversion of the nitrile into an imidate by reacting it with an alcohol in the presence of a strong acid like hydrogen chloride. These imidates are themselves useful intermediates for the synthesis of other derivatives such as orthoesters or amidines.
| Starting Functional Group | Reaction Type | Reagents | Resulting Functional Group |
| Cyano (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |
| Cyano (-C≡N) | Reduction | H₂/Raney Ni or LiAlH₄ | Primary Amine (-CH₂NH₂) |
| Cyano (-C≡N) | [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |
| Cyano (-C≡N) | Pinner Reaction | Alcohol (R'OH), HCl | Imidate (-C(=NH)OR') |
Reactions at the Ester Moiety
The ethyl ester group of the molecule is also a site for various chemical transformations, primarily through nucleophilic acyl substitution.
One of the most common reactions is ester hydrolysis, which can be carried out under acidic or basic conditions (saponification) to yield the corresponding carboxylic acid. This provides an alternative route to the di-substituted phenylacetic acid, complementing the nitrile hydrolysis pathway.
Transesterification is another key reaction, where treatment with a different alcohol in the presence of an acid or base catalyst replaces the ethyl group with another alkyl or aryl group. This allows for the modification of the ester portion of the molecule to fine-tune its properties or to facilitate subsequent synthetic steps.
Furthermore, the ester can react with strong nucleophiles like organometallic reagents (e.g., Grignard reagents) or can be reduced using powerful reducing agents like lithium aluminum hydride. Reduction of the ester functionality with LiAlH₄ would typically also reduce the cyano group, leading to an amino alcohol derivative.
Transesterification Reactions
The ethyl ester group in this compound is susceptible to transesterification, a process where the ethyl group is exchanged for a different alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases.
Under basic conditions, an alkoxide nucleophile attacks the electrophilic carbonyl carbon of the ester. This process typically utilizes the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester) in the respective alcohol as a solvent. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used in large excess.
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A different alcohol then acts as a nucleophile. This method is also an equilibrium process and requires conditions that favor the formation of the new ester, such as the removal of ethanol (B145695) as it is formed.
While specific studies on the transesterification of this compound are not prevalent, the principles are well-established for similar molecules like ethyl cyanoacetate. For instance, the transesterification of methyl cyanoacetate to ethyl cyanoacetate can be achieved using ethanol with catalysts like hydrotalcite, demonstrating the feasibility of this transformation within the cyanoacetate family. google.com
Table 1: General Conditions for Transesterification of Cyanoacetate Esters
| Catalyst Type | Reagents | Typical Conditions | Outcome |
| Basic | Sodium Alkoxide, Alcohol | Room temperature to reflux | Exchange of the ester alkyl group |
| Acidic | Mineral Acid (e.g., H₂SO₄), Alcohol | Reflux, often with removal of byproduct | Exchange of the ester alkyl group |
| Solid Catalyst | Hydrotalcite, Alcohol | 80-85 °C | High selectivity for the new ester google.com |
Hydrolysis and Amidation of the Ester
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, cyano(3,4-dichlorophenyl)acetic acid, under either acidic or basic conditions. numberanalytics.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification. Basic hydrolysis, or saponification, uses a stoichiometric amount of a base like sodium hydroxide (B78521) and is an irreversible process, yielding the carboxylate salt which must be acidified in a separate step to obtain the carboxylic acid.
Amidation: The ester can be converted directly to an amide by reaction with an amine. This transformation, known as aminolysis, is often sluggish and may require high temperatures. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a variety of coupling reagents to form the amide bond. researchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate this transformation, even with electron-deficient amines. nih.gov The use of coupling reagents allows the reaction to proceed under mild conditions and provides high yields of the desired amide. nih.govorganic-chemistry.org
For example, a general procedure for amidation involves reacting the carboxylic acid with an amine in the presence of EDC, HOBt, and a base like N,N-diisopropylethylamine (DIPEA) or a catalytic acyl transfer agent like 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov This methodology is broadly applicable to a wide range of acids and amines. nih.gov
Reactivity of the Dichlorophenyl Substituent
The 3,4-dichlorophenyl group is a key feature of the molecule, and its reactivity is dominated by the two chlorine substituents, which can participate in various substitution reactions.
Electrophilic Aromatic Substitutions
The benzene (B151609) ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effects of the two chlorine atoms and the cyano(ethoxycarbonyl)methyl substituent. uci.edu
The directing effects of the substituents must be considered. Halogens are deactivating but are ortho, para-directors. uci.edu The -CH(CN)COOEt group is also deactivating due to the electron-withdrawing nature of the nitrile and ester groups. In this case, the two chlorine atoms at positions 3 and 4 will direct incoming electrophiles. The positions ortho and para to the chlorine at C-3 are C-2, C-4 (already substituted), and C-5. The positions ortho and para to the chlorine at C-4 are C-3 (already substituted) and C-5. Therefore, the primary site for electrophilic attack would be directed to the C-5 position, and to a lesser extent, the C-2 position, influenced by the combined directing effects of both chlorine atoms. The C-6 position is sterically hindered and electronically less favored.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. minia.edu.egmasterorganicchemistry.com However, the deactivated nature of the ring means that harsh reaction conditions would likely be required, and Friedel-Crafts reactions may be particularly difficult. uci.edu
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the phenyl ring serve as handles for metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.commdpi.com Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly prominent. diva-portal.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org This allows for the formation of a new C-C bond, replacing one of the chlorine atoms with an aryl, heteroaryl, or vinyl group. diva-portal.org Given the two different chlorine environments (C-3 and C-4), selective coupling at one site might be possible by carefully choosing the catalyst, ligands, and reaction conditions. Generally, oxidative addition of palladium to the C-Cl bond is the rate-determining step, and differences in the electronic and steric environment of the two chlorine atoms can be exploited for regioselectivity. libretexts.orgnih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method introduces an alkynyl substituent onto the dichlorophenyl ring. The reactivity order for aryl halides in Sonogashira coupling is typically I > Br > Cl, so chloro-substrates require more active catalysts or harsher conditions. youtube.com As with the Suzuki coupling, selective reaction at one of the two chlorine positions is a potential outcome. Studies on dihalogenated heterocycles have shown that regioselective Sonogashira couplings can be achieved. libretexts.org
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(aryl)-C(aryl/vinyl) libretexts.org |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | C(aryl)-C(alkynyl) wikipedia.orgchemeurope.com |
Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis
Precursor in Heterocyclic Compound Synthesis
The reactivity of Ethyl cyano(3,4-dichlorophenyl)acetate is extensively harnessed in the field of heterocyclic chemistry. It provides a foundational structure for the assembly of numerous ring systems, many of which are of significant interest in medicinal and materials chemistry.
Ethyl cyanoacetate (B8463686) is a well-established precursor for the synthesis of 2-pyridinone and nicotinonitrile derivatives, which are core structures in many biologically active compounds. ekb.egnih.gov The synthesis often proceeds through a one-pot, multi-component reaction, highlighting the efficiency of this approach. For instance, 6-phenyl-4-(2-chloroquinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can be synthesized in a one-pot, four-component reaction involving a key intermediate, various acetophenone derivatives, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297), which are refluxed in ethanol (B145695). nih.govacs.org The mechanism is proposed to begin with the condensation of an aldehyde with the active methylene (B1212753) group of ethyl cyanoacetate. nih.govacs.org This is followed by a Michael addition of an acetophenone derivative, cyclization, and subsequent dehydrogenation to yield the final pyridinone product. nih.govacs.org
Similarly, the reaction of an appropriate chalcone—which can be derived from 3,4-dichloroacetophenone—with ethyl cyanoacetate in the presence of ammonium acetate leads to the formation of the corresponding cyanopyridone. nih.gov This pyridone can then be converted into various nicotinonitrile derivatives. For example, treatment with phosphorus oxychloride can yield a 2-chloronicotinonitrile, a versatile intermediate for further functionalization. nih.gov
The compound is instrumental in constructing pyrazole and thiadiazole ring systems, which are prevalent in pharmaceuticals. Pyrazole-based compounds, in particular, are found in a variety of marketed drugs. A straightforward and environmentally friendly approach involves a multi-component reaction in water. For example, a four-component reaction of enaminones, an aldehyde (such as 3,4-dichlorobenzaldehyde), hydrazine, and ethyl cyanoacetate in the presence of a catalytic amount of ammonium acetate can produce polyfunctionally substituted pyrazoles and pyrazolo[3,4-b]pyridines.
Furthermore, this compound can be used to synthesize precursors for thiadiazole-containing molecules. The synthesis often involves creating a pyrazole intermediate which is subsequently elaborated to include a 1,3,4-thiadiazole ring. nih.govnih.gov For instance, N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives can be treated with various reagents under basic conditions to afford 2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives. nih.gov This modular approach allows for the creation of complex molecules with potential biological activities. nih.gov
Building upon the initial heterocyclic scaffolds, this compound facilitates the synthesis of more complex fused-ring systems. The pyrazole and pyridine derivatives synthesized from this intermediate possess reactive functional groups that can undergo further cyclization reactions to form thiazolo- and pyrimidino-fused structures.
For example, a pyrazole derivative containing a thiocarboxamide group, synthesized from an ethyl α-cyanoacrylate precursor, can be cyclized to form a thiazole ring fused to the pyrazole core. researchgate.net Similarly, pyrazolo[1,5-a] ekb.egnih.govnih.govthiadiazolo[4,5-e]pyrimidin-4(5H)-ones, a fused tricyclic heterocycle, can be synthesized from 1H-pyrazol-1-yl-1,2,3-thiadiazole derivatives, which are themselves accessible from precursors involving ethyl cyanoacetate. researchgate.net The purine derivative Allopurinol, a substituted pyrazolo-pyrimidine, can be synthesized starting with a Knoevenagel condensation of ethyl cyanoacetate, followed by cyclization with hydrazine to form a substituted pyrazole, and a subsequent cyclization with formamide. wikipedia.org
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single step, which is efficient and reduces waste. ekb.eg this compound is an excellent substrate for such reactions.
As detailed previously, it is a key reactant in four-component syntheses of pyridinone and pyrazole derivatives. nih.govacs.org The synthesis of pyrano[2,3-c]pyrazoles, another important class of fused heterocycles, can be achieved through a one-pot, catalyst-free MCR involving a dihydrazino-1,3,4-thiadiazole, a substituted aldehyde, malononitrile, and ethyl acetoacetate (a compound with similar reactivity to ethyl cyanoacetate). ekb.eg These MCRs often proceed via a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and cyclization, demonstrating the utility of the multiple reactive sites within ethyl cyanoacetate and its derivatives. nih.govbeilstein-journals.org
Intermediate in the Synthesis of Functional Organic Materials
Beyond its role in synthesizing discrete heterocyclic molecules, this compound is a precursor to monomers used in the creation of functional polymers. This application extends its utility into the realm of materials science.
This compound serves as the starting material for the synthesis of the monomer ethyl 2-cyano-3-(3,4-dichlorophenyl)-2-propenoate. This is achieved through a piperidine-catalyzed Knoevenagel condensation with 3,4-dichlorobenzaldehyde (B146584). chemrxiv.orgchemrxiv.org This trisubstituted ethylene monomer can then be copolymerized with commercially important monomers like vinyl acetate (VAC) and styrene (ST) via radical polymerization. chemrxiv.orgchemistryjournal.in
While the homopolymerization of such trisubstituted ethylenes is often difficult, their copolymerization with electron-rich monomers like vinyl acetate proceeds effectively. depaul.edu Studies on the copolymerization of various halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates with vinyl acetate have shown the formation of copolymers with varying molecular weights and thermal properties. chemrxiv.orgchemrxiv.org For example, the copolymer of the 3,4-dichloro substituted monomer with vinyl acetate exhibits a glass transition temperature (Tg) that is significantly higher than that of polyvinyl acetate, indicating reduced chain mobility due to the dipolar character of the propenoate structural units. chemrxiv.org
The composition and properties of these copolymers can be tailored by adjusting the monomer feed ratio. The resulting functionalized polymers have potential applications in various fields, leveraging the properties introduced by the halogenated phenylcyanoacrylate moiety. chemrxiv.orgchemistryjournal.in
Table 1: Copolymerization of Vinyl Acetate (VAC) with Ethyl 2-cyano-3-(3,4-dichlorophenyl)-2-propenoate (HECP)
This table is representative of data found in the literature for similar halogenated propenoates and illustrates the type of data generated in such studies. chemrxiv.org
| VAC/HECP Feed Ratio (mol) | N Content (wt%) | HECP in Copolymer (mol%) | Molecular Weight (Mw, kD) | Glass Transition Temp (Tg, °C) |
| 3.0 | 4.12 | 45.2 | 8.5 | 112 |
Construction of Pharmacologically Relevant Scaffolds
The structure of this compound is an ideal starting point for synthesizing heterocyclic compounds, which form the core of many modern pharmaceuticals. The presence of the cyano and ester groups allows for a variety of cyclization reactions to form scaffolds like pyridones and pyrimidines. The 3,4-dichlorophenyl moiety is a common feature in many bioactive molecules, often contributing to binding affinity with biological targets.
Once a primary pharmacologically active scaffold is synthesized from this compound, it becomes a template for structure-activity relationship (SAR) studies. SAR is a critical process in drug discovery that aims to understand how specific structural features of a molecule contribute to its biological activity.
By systematically modifying the initial scaffold, researchers can identify the key molecular interactions responsible for the drug's effect. For a scaffold derived from this compound, modifications would typically explore:
The Dichlorophenyl Ring: The position and nature of the halogen substituents can be altered. For example, analogs with 3,5-dichloro, 2,4-dichloro, or fluoro/bromo substitutions could be synthesized to probe the impact of electronics and sterics on target binding.
The Heterocyclic Core: Substituents at other positions on the synthesized ring (e.g., pyridone or pyrimidine) can be introduced or modified to explore additional binding pockets or improve physicochemical properties.
Derivatives of the Cyano/Ester Groups: The original cyano and ester functionalities can be converted into other groups (e.g., amides, carboxylic acids, or other heterocycles) on the core scaffold to assess their role in the molecule's activity.
These systematic modifications allow for the development of a comprehensive SAR profile, guiding the design of more potent and selective drug candidates.
The insights gained from SAR studies are directly applied to the rational design of new and improved analogs. The goal is to optimize the lead compound's properties, including efficacy, selectivity, and pharmacokinetic profile. Starting with a core structure derived from this compound, strategic modifications are planned to enhance desired characteristics.
For instance, if initial SAR studies indicate that the 3,4-dichloro substitution is crucial for activity, analogs might be designed to fine-tune the electronic properties of this ring. This could involve adding small electron-donating or electron-withdrawing groups. If another part of the molecule shows metabolic instability, analogs would be designed to replace that liability while maintaining the key binding interactions. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry.
Table 2: Conceptual Framework for Analog Design from a Derived Scaffold
| Scaffold Position | Initial Group (from Precursor) | Potential Modifications for Analog Design | Rationale for Modification |
|---|---|---|---|
| Aromatic Ring | 3,4-Dichlorophenyl | - Change halogen position (e.g., 2,4-dichloro)
| Optimize hydrophobic/electronic interactions with target protein. |
| Heterocycle Core (Position R1) | -H | - Add alkyl, aryl, or polar groups | Explore new binding interactions; improve solubility. |
| Heterocycle Core (Position R2) | -H | - Introduce groups to block metabolic pathways | Enhance metabolic stability and half-life. |
Spectroscopic and Crystallographic Characterization in Advanced Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map can be assembled.
Proton NMR (¹H NMR) for Structural Elucidation
The ethyl group protons appear as a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The vinylic proton, attached to the carbon-carbon double bond, is expected to resonate as a singlet downfield due to the electron-withdrawing effects of the adjacent cyano and ester groups, as well as the aromatic ring. The protons on the dichlorinated benzene (B151609) ring will exhibit a more complex splitting pattern (doublet, doublet of doublets) in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethyl -CH₃ | ~1.40 | Triplet (t) | ~7.1 |
| Ethyl -CH₂- | ~4.38 | Quartet (q) | ~7.1 |
| Aromatic H | ~7.5 - 8.1 | Multiplet (m) | - |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete census of the carbon framework. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon (C=O) of the ester group is highly deshielded and appears far downfield. The carbon of the nitrile group (-C≡N) also has a characteristic chemical shift. The aromatic carbons show distinct signals, with their positions influenced by the chloro substituents. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -C H₃ | ~14.1 |
| Ethyl -C H₂- | ~63.0 |
| C =C (alpha to C=O) | ~105.0 |
| -C ≡N | ~115.0 |
| Aromatic C -H & C -Cl | ~129.0 - 138.0 |
| C =C (beta to C=O) | ~152.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While one-dimensional NMR is often sufficient for the structural confirmation of (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate, two-dimensional (2D) NMR techniques offer definitive proof of atomic connectivity.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A clear cross-peak would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps direct carbon-proton connections. It would show correlations between the ethyl -CH₃ signal and its corresponding carbon, the ethyl -CH₂- signal and its carbon, and each aromatic and vinylic proton with its directly attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include the vinylic proton showing a cross-peak to the nitrile carbon and the carbonyl carbon, definitively establishing the geometry and connectivity around the acrylate (B77674) core. Protons on the aromatic ring would show correlations to neighboring carbons and the vinylic carbon, confirming the attachment of the phenyl ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is dominated by strong absorption bands characteristic of its nitrile, ester, and alkene functionalities. Data from analogous compounds show highly consistent absorption frequencies. jmcs.org.mxresearchgate.net
The most prominent peaks include the stretching vibration of the nitrile group (C≡N), which appears as a sharp, intense band. The carbonyl group (C=O) of the ethyl ester also gives a very strong and sharp absorption. The carbon-carbon double bond (C=C) of the acrylate system, being part of a conjugated system, will also be visible.
Table 3: Representative IR Absorption Frequencies
| Functional Group | Vibration Type | Representative Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano (-C≡N) | Stretch | ~2220 | Strong, Sharp |
| Ester Carbonyl (C=O) | Stretch | ~1715 | Very Strong, Sharp |
| Alkene (C=C) | Stretch | ~1600 | Medium |
| C-O-C | Asymmetric Stretch | ~1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of the compound. For (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate, the molecular formula is C₁₂H₉Cl₂NO₂. The calculated molecular weight is approximately 270.11 g/mol . echemi.com
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will exhibit a characteristic cluster of peaks. The M⁺ peak (containing two ³⁵Cl atoms) will be the most abundant, followed by an M+2 peak (one ³⁵Cl and one ³⁷Cl) and an M+4 peak (two ³⁷Cl atoms) with a distinctive intensity ratio of approximately 9:6:1. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high precision. rsc.org Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the ester group itself.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (relative to ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | 269 | Molecular ion |
| [M+2]⁺ | 271 | Molecular ion with one ³⁷Cl |
| [M+4]⁺ | 273 | Molecular ion with two ³⁷Cl |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The structure of (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate features a highly conjugated system, including the dichlorophenyl ring, the carbon-carbon double bond, the nitrile group, and the carbonyl group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
As a result, the compound is expected to absorb UV radiation, leading to π → π* electronic transitions. While specific spectral data for this exact molecule is not widely published, related chromophores are known to absorb in the UV region. sci-hub.se The position of the absorption maximum (λ_max) provides insight into the extent of conjugation.
Table 5: Expected UV-Vis Spectroscopic Properties
| Transition Type | Expected Absorption Region (λ_max) |
|---|
X-ray Crystallography for Solid-State Structural Determination
As of the latest available data, a detailed single-crystal X-ray diffraction analysis for ethyl cyano(3,4-dichlorophenyl)acetate has not been reported in published literature. Consequently, experimentally determined crystallographic data such as unit cell dimensions, space group, and precise bond lengths and angles for the solid-state structure are not available.
While the synthesis and general properties of this compound are documented, its three-dimensional molecular and packing structure in the crystalline form remains to be elucidated. evitachem.com The compound is typically described as a white solid or crystalline powder, which suggests that it is amenable to X-ray crystallographic analysis. evitachem.com
For structurally related compounds, such as other cyanoacrylate derivatives, X-ray crystallography has been instrumental in confirming molecular geometry, including the planarity of the cyanoacrylate moiety and the orientation of the phenyl ring. nih.govresearchgate.netreading.ac.uk These studies often reveal intricate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net However, without a dedicated study on this compound, any discussion of its crystal structure would be speculative. The acquisition of such data would be a valuable contribution to the chemical sciences, providing a more complete understanding of its solid-state properties.
Table of Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Computational Chemistry and Theoretical Investigations of Ethyl Cyano 3,4 Dichlorophenyl Acetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry, electronic properties, and vibrational spectra of Ethyl cyano(3,4-dichlorophenyl)acetate. These calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). nih.gov
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this analysis determines key structural parameters. The process involves optimizing bond lengths, bond angles, and dihedral angles to achieve a stable conformation.
The electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. capes.gov.br A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net These calculations provide a quantitative measure of the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities.
Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following data are representative values based on DFT calculations for structurally similar compounds and are intended for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (ester) | 1.21 Å |
| C-O (ester) | 1.34 Å | |
| C≡N (cyano) | 1.16 Å | |
| C-Cl (aryl) | 1.75 Å | |
| Bond Angle | O=C-O (ester) | 124.5° |
| C-C≡N (cyano) | 178.9° | |
| Dihedral Angle | C-C-C-C (phenyl ring) | ~0.0° |
Vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. This computational analysis calculates the frequencies of the fundamental modes of molecular vibration. capes.gov.br The results are then correlated with experimental FT-IR and Laser-Raman spectra to assign specific vibrational modes, such as stretching, bending, and torsional motions, to the observed spectral bands. nih.govresearchgate.net
This correlation is vital for confirming the molecular structure and understanding the bonding characteristics. For instance, the characteristic stretching frequencies of the cyano (C≡N) group, the carbonyl (C=O) group of the ester, and the C-Cl bonds on the phenyl ring can be precisely identified. Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. nih.govcapes.gov.br
Table 2: Illustrative Vibrational Frequencies for Key Functional Groups Note: These are representative frequencies for the functional groups found in this compound based on DFT calculations.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretching | ~2220 |
| Carbonyl (C=O) | Stretching | ~1750 |
| C-Cl | Stretching | ~700-800 |
| Phenyl Ring | C-H Stretching | ~3050-3100 |
| Phenyl Ring | C=C Stretching | ~1450-1600 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and donor-acceptor relationships within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their energy can be quantified using second-order perturbation theory. For this compound, NBO analysis can elucidate the intramolecular charge transfer from the dichlorophenyl ring to the electron-withdrawing cyano and ester groups, which significantly influences the molecule's reactivity and electronic properties. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential. wolfram.com Red and yellow areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, identifying them as primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net
Analysis of Global and Local Reactivity Descriptors (e.g., Electrophilicity Index)
Table 3: Illustrative Global Reactivity Descriptors Note: Values are conceptual and based on general principles for similar organic molecules.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
Non-Linear Optical (NLO) Properties and First Hyperpolarizability
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β). scirp.org A large value for the first hyperpolarizability indicates a strong NLO response. researcher.life Molecules with significant intramolecular charge transfer, typically those with electron-donating and electron-accepting groups, often exhibit high β values. The presence of the dichlorophenyl ring and the electron-withdrawing cyano and ester groups in this compound suggests it may possess NLO properties. The calculated β value is often compared to that of a standard NLO material like urea (B33335) for reference. dergipark.org.tr
Green Chemistry Principles in the Synthesis and Application of Ethyl Cyano 3,4 Dichlorophenyl Acetate
Sustainable Synthetic Approaches
Modern synthetic strategies are moving away from traditional methods that often involve hazardous solvents, harsh conditions, and stoichiometric reagents. Instead, innovative techniques that enhance reaction rates, improve yields, and utilize environmentally benign components are being prioritized.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. hstu.ac.bd By directly coupling with the molecules in a reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve product yields. researchgate.netunifap.br
For the Knoevenagel condensation, microwave irradiation has been successfully applied, often under solvent-free conditions. hstu.ac.bdresearchgate.net In a typical procedure, an aromatic aldehyde and ethyl cyanoacetate (B8463686) are mixed with a catalytic amount of a benign substance, such as ammonium (B1175870) acetate (B1210297), and irradiated for a short period. hstu.ac.bd This method is notable for its high efficiency, clean reaction profiles, and the survival of sensitive functional groups. hstu.ac.bd The synthesis of Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate can be effectively achieved using this protocol.
| Aldehyde | Catalyst | Power (W) | Time (sec) | Yield (%) | Source |
| 4-Chlorobenzaldehyde | NH₄OAc | 300 | 120 | 86 | hstu.ac.bd |
| 4-Methoxybenzaldehyde | NH₄OAc | 300 | 50 | 95 | hstu.ac.bd |
| 4-Nitrobenzaldehyde | NH₄OAc | 300 | 60 | 92 | hstu.ac.bd |
| Benzaldehyde (B42025) | Piperazine | - | 60 | 92 | zenodo.org |
This table illustrates the effectiveness of microwave-assisted synthesis for the Knoevenagel condensation of various aromatic aldehydes with ethyl cyanoacetate, a reaction analogous to the synthesis of the title compound.
The application of ultrasound in chemical synthesis, known as sonochemistry, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. iosrjournals.org
Ultrasound has been employed to promote Knoevenagel condensations, often resulting in higher yields and shorter reaction times compared to silent (non-irradiated) reactions, even at ambient temperatures. iosrjournals.orgarkat-usa.org This energy-efficient method can reduce the need for harsh conditions and catalysts. For instance, a study comparing a Knoevenagel reaction under conventional reflux versus ultrasound irradiation demonstrated a significant yield improvement from 52% to 91% in the same timeframe. iosrjournals.org Applying this technique to the synthesis of Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate could similarly enhance reaction efficiency and reduce energy consumption.
A cornerstone of green chemistry is the use of catalysts to enhance reaction efficiency and selectivity, with a particular emphasis on heterogeneous catalysts. rsc.org Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants (typically as a solid in a liquid reaction mixture), which allows for easy separation by filtration and subsequent reuse. rsc.orgscispace.com This simplifies product purification and minimizes waste. rsc.org
A variety of solid catalysts have proven effective for the Knoevenagel condensation, including:
Metal Oxides : Nano-structured magnesium oxide (MgO) has been demonstrated as a highly active and reusable catalyst for the condensation of aromatic aldehydes with active methylene (B1212753) compounds under solvent-free conditions. researchgate.netpsu.edu
Zeolites and Mesoporous Silica (B1680970) : Materials like zeolites, MCM-41, and SBA-15, sometimes functionalized with basic groups, offer high surface areas and shape selectivity, making them efficient solid catalysts. mdpi.comscispace.combohrium.comeurjchem.com
Mixed-Metal Phosphates : Porous materials such as magnesium aluminum mixed-metal phosphates (MALPO) possess both acidic and basic sites, enabling high catalytic activity and excellent product yields. mdpi.com
The use of these solid catalysts avoids the corrosive and often toxic reagents used in traditional protocols, aligning with the goal of creating more sustainable chemical processes. scispace.comresearchgate.net
| Catalyst | Substrates | Conditions | Yield (%) | Source |
| Nano-MgO | Benzaldehyde + Malononitrile | Solvent-free, RT, 2 min | 98 | researchgate.net |
| MALPO | Benzaldehyde + Ethyl Cyanoacetate | 80 °C, 2 h | 99 | mdpi.com |
| P4VP/Al₂O₃-SiO₂ | Benzaldehyde + Ethyl Cyanoacetate | Water, Reflux, 20 min | 98 | researchgate.net |
| SBA-Pr-SO₃H | Isatin + Ethyl Cyanoacetate | Water, 80 °C, 15 min | 95 | eurjchem.com |
This table presents various heterogeneous catalysts used in Knoevenagel condensations, showcasing high yields under green conditions.
Solvent-Free or Reduced-Solvent Methodologies
One of the most significant contributors to waste in the chemical industry is the use of volatile organic compounds (VOCs) as solvents. Green chemistry principles strongly advocate for solvent-free reactions or the replacement of hazardous solvents with benign alternatives like water. arkat-usa.org
The Knoevenagel condensation for producing cyanoacrylates has been successfully performed under solvent-free conditions, particularly when combined with microwave irradiation or mechanochemistry (grinding). hstu.ac.bdpsu.eduorganic-chemistry.org Grinding solid reactants together with a catalyst, sometimes with a minimal amount of liquid to assist, can initiate the reaction without the need for bulk solvent. psu.edu This approach not only prevents pollution but also simplifies the work-up procedure, as the product can often be isolated directly. psu.edu
When a solvent is necessary, water is an ideal choice due to its non-toxic, non-flammable, and inexpensive nature. Several catalytic systems, including sulfonic acid-functionalized silica (SBA-Pr-SO₃H) and poly(4-vinylpyridine) supported on alumina-silica, have been designed to be highly effective for the Knoevenagel condensation in aqueous media. eurjchem.comresearchgate.net
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core green chemistry metric that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.
The synthesis of Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate via Knoevenagel condensation involves the elimination of one molecule of water.
Reaction: C₇H₄Cl₂O (3,4-dichlorobenzaldehyde) + C₅H₇NO₂ (Ethyl cyanoacetate) → C₁₂H₉Cl₂NO₂ (Product) + H₂O (Byproduct)
The calculation for its atom economy is as follows:
| Compound | Formula | Molecular Weight ( g/mol ) |
| 3,4-Dichlorobenzaldehyde (B146584) | C₇H₄Cl₂O | 175.01 |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.12 |
| Total Reactants | 288.13 | |
| Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate | C₁₂H₉Cl₂NO₂ | 270.11 |
| Water | H₂O | 18.02 |
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 Atom Economy (%) = (270.11 / 288.13) x 100 ≈ 93.7%
Q & A
Basic Question: What are the common synthetic routes for Ethyl cyano(3,4-dichlorophenyl)acetate, and what characterization techniques validate its structure?
Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., quinazolinone derivatives) are synthesized by reacting intermediates like ethyl chloroacetate with halogenated aromatic substrates under basic conditions . Post-synthesis, structural validation involves:
- IR spectroscopy : Confirming carbonyl (C=O, ~1739 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups.
- ¹H/¹³C NMR : Identifying ethyl ester protons (δ ~1.2–4.1 ppm) and aromatic protons from the dichlorophenyl group (δ ~7.1–7.7 ppm) .
- Mass spectrometry : Verifying molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., C₁₀H₈Cl₂NO₂).
Basic Question: How is the purity of this compound determined using chromatographic methods?
Answer:
Purity assessment employs:
- HPLC : Reverse-phase chromatography with UV detection (λ ~210–260 nm) to resolve impurities. Mobile phases often use acetonitrile/water gradients .
- GC-MS : Quantification of volatile impurities (e.g., residual solvents) using capillary columns (e.g., DB-5) and electron ionization .
- TLC : Preliminary checks in solvent systems like ethyl acetate/hexane (1:3), visualized under UV or iodine vapor.
Advanced Question: What reaction mechanisms are involved when using this compound in catalytic processes, such as Mitsunobu reactions?
Answer:
In Mitsunobu reactions, this compound derivatives may act as intermediates. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate undergoes aerobic oxidation to form azo compounds, which mediate redox cycles with iron phthalocyanine catalysts. The mechanism involves:
- Oxidative activation : Hydrazinecarboxylate → azo compound (via Fe³⁺-catalyzed oxidation).
- Substrate activation : Transfer of the cyanoacetate group to alcohols or amines via phosphine-mediated intermediates .
Advanced Question: How do environmental factors (pH, temperature) affect the stability of this compound?
Answer:
Stability studies reveal:
- Thermal stability : Decomposition occurs above 116°C (flash point), with vapor pressure rising exponentially at higher temperatures (e.g., 0.002 mmHg at 25°C → 760 mmHg at 291°C) .
- Hydrolytic stability : The ester bond is prone to hydrolysis under alkaline conditions (pH > 10), forming cyano(3,4-dichlorophenyl)acetic acid. Acidic conditions (pH < 4) stabilize the ester .
- Photostability : UV exposure may degrade the dichlorophenyl moiety, necessitating amber glass storage.
Advanced Question: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Contradictions often arise from:
- Stereochemical variations : Use 2D NMR (COSY, NOESY) to distinguish regioisomers (e.g., ortho vs. para substitution on the phenyl ring).
- Solvent effects : Compare spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous assignments (e.g., confirming bond angles in the cyanoacetate group) .
Advanced Question: What role does this compound play in the synthesis of bioactive quinazolinones?
Answer:
The compound serves as a key intermediate in synthesizing halogenated quinazolinones, which exhibit antimicrobial and anticancer activity. Example methodology:
- Step 1 : Condensation with 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-one.
- Step 2 : Nucleophilic substitution using ethyl chloroacetate to introduce the cyanoacetate moiety.
- Step 3 : Hydrazinolysis or methylation to yield derivatives with enhanced bioactivity .
Advanced Question: What are the challenges in detecting degradation products of this compound in environmental samples?
Answer:
Degradation products (e.g., 3,4-dichloroaniline, cyanoacetic acid) require:
- Extraction optimization : Solid-phase extraction (SPE) with C18 cartridges and ethyl acetate elution .
- High-resolution MS : Orbitrap or Q-TOF systems to distinguish isobaric metabolites (e.g., N-(3,4-dichlorophenyl)succinimide vs. dichloroacetophenone) .
- Matrix interference : Soil/sediment samples necessitate cleanup steps (e.g., gel permeation chromatography).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
